N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide

Chiral chromatography Stereochemistry Diastereomer differentiation

N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide (CAS 1401668-15-2) is a chiral, non-racemic N-substituted piperidinyl acetamide derivative with the molecular formula C13H25N3O2 and a molecular weight of 255.36 g/mol. The compound features two precisely defined stereocenters: (R) at the piperidine 3-position and (S) at the valine (2-amino-3-methylbutanoyl) α-carbon.

Molecular Formula C13H25N3O2
Molecular Weight 255.36 g/mol
Cat. No. B7919270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide
Molecular FormulaC13H25N3O2
Molecular Weight255.36 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC(C1)N(C)C(=O)C)N
InChIInChI=1S/C13H25N3O2/c1-9(2)12(14)13(18)16-7-5-6-11(8-16)15(4)10(3)17/h9,11-12H,5-8,14H2,1-4H3/t11-,12+/m1/s1
InChIKeyUKJBYVQEHLFVTB-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide: A Stereochemically Defined Chiral Peptidomimetic Building Block for Drug Discovery


N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide (CAS 1401668-15-2) is a chiral, non-racemic N-substituted piperidinyl acetamide derivative with the molecular formula C13H25N3O2 and a molecular weight of 255.36 g/mol . The compound features two precisely defined stereocenters: (R) at the piperidine 3-position and (S) at the valine (2-amino-3-methylbutanoyl) α-carbon . It belongs to the broader class of substituted 2-(piperidin-1-yl)acetamide derivatives, which have been patented as soluble guanylate cyclase (sGC) activators [1] and investigated as peptidomimetic serine protease inhibitors [2]. The compound is offered commercially at ≥95% to 98% purity by multiple vendors for research use .

Why Generic Substitution of N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide with In-Class Analogs Is Not Valid


Within the family of valyl-piperidinyl acetamides, multiple close structural analogs coexist that differ in stereochemistry at the piperidine 3-position, the presence or absence of N-methylation on the acetamide, or the attachment regiochemistry (3-yl vs. 4-yl piperidine substitution). These structural variations produce distinct 3D molecular shapes, hydrogen-bonding capacities, and lipophilicity profiles that cannot be assumed to yield equivalent biological target engagement . The specific (R,S) configuration at the two chiral centers generates a unique InChI Key (UKJBYVQEHLFVTB-NEPJUHHUSA-N) that differs from its (S,S) diastereomer (UKJBYVQEHLFVTB-RYUDHWBXSA-N) . Furthermore, removal of the N-methyl group alters the topological polar surface area by approximately 8.8 Ų and shifts the calculated logP, changing the physicochemical profile relevant to membrane permeability and protein binding . The patent literature covering substituted piperidinoacetamides as sGC activators explicitly defines structure-activity relationships that depend on specific substitution patterns [1]; substituting a generic or incorrectly configured analog may therefore invalidate structure-activity correlations and compromise experimental reproducibility.

Quantitative Differentiation Evidence for N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide vs. Closest Analogs


Stereochemical Identity: (R) vs. (S) Configuration at Piperidine 3-Position Defines a Distinct Diastereomer

The target compound bears the (R) absolute configuration at the piperidine 3-position and (S) at the valine α-carbon. Its closest stereochemical analog, CAS 1401665-73-3, possesses the opposite (S) configuration at the piperidine 3-position while retaining (S) at the valine carbon, constituting a diastereomeric pair . The two compounds share identical molecular formula (C13H25N3O2) and molecular weight (255.36 g/mol) but differ in three-dimensional shape as evidenced by their distinct InChI Keys: UKJBYVQEHLFVTB-NEPJUHHUSA-N (target, R,S) vs. UKJBYVQEHLFVTB-RYUDHWBXSA-N (comparator, S,S) . This stereochemical divergence means the two compounds are chemically distinct entities, not interchangeable in biological assays or structure-activity studies.

Chiral chromatography Stereochemistry Diastereomer differentiation InChI Key fingerprinting

N-Methylation on Acetamide: Physicochemical Divergence from the Des-Methyl Analog (CAS 1401668-33-4)

The target compound carries an N-methyl substituent on the acetamide nitrogen, whereas its closest direct analog, N-[(R)-1-((S)-2-amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide (CAS 1401668-33-4), bears a hydrogen at this position . This single methyl group difference alters the topological polar surface area (TPSA) from 66.64 Ų (target) to 75.43 Ų (des-methyl analog) and shifts the calculated logP from 0.439 to 0.0968, as reported on vendor specification sheets . The target compound has 1 hydrogen bond donor versus 2 for the des-methyl analog, reducing the potential for intermolecular hydrogen bonding . The molecular weight difference is 14.03 g/mol (255.36 vs. 241.33), and the molecular formula differs by one CH2 unit .

Lipophilicity Polar surface area Hydrogen bonding Physicochemical profiling

Regiochemical Distinction: Piperidine 3-yl vs. 4-yl Substitution Defines Scaffold Geometry

The target compound features the N-methyl-acetamide and valyl substituents at the piperidine 3-position, contrasting with the 4-substituted regioisomer N-[1-((S)-2-amino-3-methyl-butyryl)-piperidin-4-yl]-acetamide (CAS 1354020-14-6) . The 3-yl substitution pattern places the acetamide side chain in a non-symmetric orientation relative to the piperidine ring nitrogen, generating a different spatial vector for the N-methyl-acetamide group compared to the 4-yl regioisomer. This affects the relative orientation of the valine amide and the N-methyl-acetamide pharmacophoric elements. Molecular formula and weight are identical for the des-methyl 3-yl and 4-yl analogs (C12H23N3O2, 241.33 g/mol) , making regioisomerism a critical quality attribute that cannot be assessed by mass spectrometry alone.

Regiochemistry Scaffold topology Conformational analysis Piperidine isomerism

Commercial Purity Specifications: Vendor-Declared Purity Enables Quantitative Lot Selection

The target compound is offered at a declared purity of 98% by Leyan (Cat. No. 1811184) and ≥95% by CymitQuimica (Ref. 3D-BGC66815) , with MolCore providing NLT 98% purity under ISO-certified quality systems . By comparison, the (S,S) diastereomer (CAS 1401665-73-3) is offered at 98% purity by Leyan , and the des-methyl analog (CAS 1401668-33-4) is offered at 98% purity . The N-methyl-N-[1-(L-valyl)-3-piperidinyl]acetamide variant with undefined stereochemistry (CAS 1354026-01-9) shows a lower computed logP of -0.38 vs. 0.439 for the defined (R,S) stereoisomer, underscoring that stereochemical ambiguity affects batch-level physicochemical consistency . Pricing information indicates Fluorochem's offering at approximately £755 per 500 mg, positioning it as a specialized research chemical [1].

Chemical purity Quality control Vendor comparison Procurement specification

Class-Level Evidence: Piperidinyl Acetamide Scaffold Is Validated in Soluble Guanylate Cyclase Activation and Serine Protease Inhibition

While no direct biological activity data are publicly available for the specific compound CAS 1401668-15-2, the substituted 2-(piperidin-1-yl)acetamide chemotype to which it belongs is explicitly claimed in patent DE102012208530A1 (Bayer Pharma AG) as soluble guanylate cyclase (sGC) activators, with the patent defining that specific substitution patterns on the piperidine ring and acetamide nitrogen are critical for sGC activation potency [1]. Independently, the piperidine carbamate/amide dipeptide scaffold has been validated as a peptidomimetic platform for potent inhibition of the serine proteases HGFA, matriptase, and hepsin, with reported compounds achieving potency comparable to larger tetrapeptides and demonstrating selectivity over factor Xa and thrombin [2]. Additionally, structurally related N-methyl-acetamide piperidine derivatives have demonstrated monoamine transporter inhibition in BindingDB: 2-[(3R,4S)-4-(4-chloro-phenyl)-1-methyl-piperidin-3-yl]-N-methyl-acetamide (CHEMBL321940) showed Ki = 251 nM at NET, with selectivity over DAT (Ki = 926 nM) and SERT (Ki = 2,270 nM) [3]. These data establish that the N-methyl-acetamide piperidine scaffold is pharmacologically competent and that specific substituent identity and stereochemistry govern target selectivity [1][2][3]. NOTE: The quantitative pharmacological data cited derive from structurally related but non-identical compounds within the same chemotype; direct activity data for CAS 1401668-15-2 remain unpublished as of the search date, and procurement decisions should account for this evidence gap.

Soluble guanylate cyclase Serine protease inhibition Peptidomimetic Scaffold validation

Recommended Application Scenarios for N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide Based on Quantitative Differentiation Evidence


Chiral Scaffold for Structure-Guided Soluble Guanylate Cyclase (sGC) Activator Optimization

The compound's defined (R,S) stereochemistry and N-methyl-acetamide substitution align with the structural features claimed in the Bayer DE102012208530A1 patent for sGC activators [1]. Its specific piperidine 3-yl substitution and chiral identity enable medicinal chemists to explore SAR around the piperidine-acetamide pharmacophore with stereochemical confidence, using the compound as a defined starting scaffold rather than a racemic or stereochemically ambiguous mixture.

Stereochemically Pure Peptidomimetic Building Block for Serine Protease Inhibitor Design

Drawing on the piperidine carbamate peptidomimetic paradigm established by Damalanka et al. (2019) for HGFA, matriptase, and hepsin inhibition [2], this compound provides a chiral valine-piperidine core that can be further elaborated into mechanism-based protease inhibitors. The N-methyl group reduces hydrogen-bond donor count relative to des-methyl analogs, offering a modulated pharmacokinetic profile for lead optimization campaigns.

Physicochemically Characterized Fragment for CNS-Penetrant Library Design

With a calculated TPSA of 66.64 Ų, LogP of 0.439, molecular weight of 255.36, and only 1 hydrogen bond donor, the compound resides within favorable CNS drug-like space . Compared to the des-methyl analog (TPSA 75.43, LogP 0.0968), the target compound's higher lipophilicity and lower polar surface area predict superior blood-brain barrier permeability . This positions it as a rationally selected core for CNS-targeted fragment-based drug discovery, where stereochemically defined fragments are preferred for crystallographic soaking and structure-based design.

Analytical Reference Standard for Chiral Method Development and Quality Control

The unique InChI Key (UKJBYVQEHLFVTB-NEPJUHHUSA-N) and commercial availability at 98% purity provide a reliable reference for developing chiral HPLC or SFC methods to separate the (R,S) and (S,S) diastereomers . This is critical for process chemistry and quality control laboratories that require authentic stereochemical standards for method validation, especially given that the diastereomer (CAS 1401665-73-3) bears a different InChI Key stereochemical layer .

Quote Request

Request a Quote for N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.